molecular formula C7H3BrCl2O B3031519 2-Bromo-5-chlorobenzoyl chloride CAS No. 42860-16-2

2-Bromo-5-chlorobenzoyl chloride

Cat. No. B3031519
CAS RN: 42860-16-2
M. Wt: 253.9 g/mol
InChI Key: BNQXSFFVGRPZIP-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzoyl chloride is a chemical compound with the molecular formula C7H3BrCl2O . It has a molecular weight of 253.91 . This compound is used as an intermediate in the synthesis of labelled and unlabelled isotopes of glucuronide metabolites of dapagliflozin . It also functions as an intermediate in the synthesis of dapagliflozin, a potent and selective hSGLT2 inhibitor .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride under the catalysis of DMF . The reaction is carried out without a solvent and the excess thionyl chloride is evaporated after the reaction is complete .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H3BrCl2O . The exact mass of the molecule is 251.87400 .


Chemical Reactions Analysis

This compound is an intermediate in the synthesis of dapagliflozin . It is also used in the synthesis of labelled and unlabelled isotopes of glucuronide metabolites of dapagliflozin .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 253.90800 and a LogP of 3.48150 . The compound has a polar surface area of 17 Å2 and a molar volume of 144.0±3.0 cm3 .

Scientific Research Applications

Synthesis of Anti-Proliferative Agents

2-Bromo-5-chlorobenzoyl chloride is used in the synthesis of various compounds with potential medical applications. For instance, it has been utilized in the development of an acyl sulfonamide anti-proliferative agent, LY573636·Na. This synthesis process, including the creation of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, demonstrates the compound's utility in pharmaceutical research and development (Yates et al., 2009).

Crystal Structure Analysis

Research has been conducted on the crystal structure of compounds synthesized from this compound. For example, the crystal structure of a compound synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 2-chlorobenzoyl chloride was analyzed, providing insights into the molecular arrangement and electronic repulsion of chlorophenyl rings (Akinboye et al., 2008).

Hydrodehalogenation and Radical Cyclization

In organic chemistry, this compound plays a role in photostimulated reactions, including hydrodehalogenation and reductive radical cyclization. This process has been observed to yield various reduced products, demonstrating the compound's utility in organic synthesis and reaction mechanisms (Vaillard et al., 2004).

Synthesis of Functionalized Pyridines

The compound is also significant in the synthesis of functionalized pyridines. An example includes the use of 5-bromopyridyl-2-magnesium chloride, synthesized from 5-bromo-2-iodopyridine, in reactions with various electrophiles. This synthesis route is essential for creating key intermediates for potent anticancer agents, such as Lonafarnib (Song et al., 2004).

Antidiabetic Drug Synthesis

This compound is also involved in the synthesis of antidiabetic drugs. For example, its derivative, 5-bromo-2-chlorobenzoic acid, was used in the synthesis of dapagliflozin, showcasing its relevance in medicinal chemistry and drug development (Jie Yafei, 2011).

Gas Chromatography-Mass Spectrometry Applications

The compound has applications in analytical chemistry, particularly in gas chromatography-mass spectrometry. It has been used in the determination of bromide in various samples, showcasing its utility in analytical methodologies and environmental monitoring (Mishra et al., 2001).

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-chlorobenzoyl chloride is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney . Inhibiting this protein can lead to the reduction of blood glucose levels, which is beneficial for diabetes therapy .

Mode of Action

This compound acts as an intermediate in the synthesis of SGLT2 inhibitors . It undergoes various chemical reactions, including free radical bromination and nucleophilic substitution , to form the final active compound that inhibits SGLT2 .

Biochemical Pathways

The compound is involved in the biochemical pathway of SGLT2 inhibitor synthesis . The inhibition of SGLT2 leads to a decrease in glucose reabsorption in the kidneys, resulting in the excretion of glucose in urine . This process helps to lower blood glucose levels, beneficial for managing diabetes .

Pharmacokinetics

The final active compounds are designed to have optimal adme (absorption, distribution, metabolism, and excretion) properties to ensure their bioavailability and efficacy .

Result of Action

The result of the action of this compound is the production of potent and selective SGLT2 inhibitors . These inhibitors can effectively reduce blood glucose levels, offering a therapeutic approach for diabetes management .

Action Environment

The action of this compound is influenced by various environmental factors during its chemical reactions. For instance, the presence of certain reagents and catalysts, temperature, and pH can affect the yield and rate of reactions . Furthermore, the stability of the compound can be affected by light, heat, and moisture .

Safety and Hazards

2-Bromo-5-chlorobenzoyl chloride may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, not to breathe dust, vapor, mist, or gas, and not to ingest the compound . If swallowed, immediate medical assistance is required .

properties

IUPAC Name

2-bromo-5-chlorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQXSFFVGRPZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608458
Record name 2-Bromo-5-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42860-16-2
Record name 2-Bromo-5-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-5-chlorobenzoic acid (8 g, 34.0 mmole) in dichloromethane (35 mL) was added DMF (1 mL) and oxalyl chloride (3.54 mL, 37.4 mmol) drop wise at 0° C. After complete addition, the reaction mixture was stirred at room temperature for 3 h. The volatiles were evaporated under reduced pressure to furnish 2-bromo-5-chloro-benzoyl chloride (8.5 g). The crude product was used without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.54 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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